1-Chloro-3-(1-iodoethyl)benzene

Catalog No.
S15941523
CAS No.
M.F
C8H8ClI
M. Wt
266.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-(1-iodoethyl)benzene

Product Name

1-Chloro-3-(1-iodoethyl)benzene

IUPAC Name

1-chloro-3-(1-iodoethyl)benzene

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

InChI

InChI=1S/C8H8ClI/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3

InChI Key

GVRXUECRVLARPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)I

1-Chloro-3-(1-iodoethyl)benzene is an organic compound characterized by a benzene ring with a chlorine atom and a 1-iodoethyl group attached. Its molecular formula is C9H10ClIC_9H_{10}ClI, and it has a molecular weight of approximately 238.53 g/mol. The compound appears as a colorless to pale yellow liquid, exhibiting moderate solubility in organic solvents such as dichloromethane and chloroform. This compound is notable for its potential applications in synthetic organic chemistry and biological research due to the presence of both halogen substituents, which influence its reactivity and interaction with various biological systems.

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The ethyl group can undergo oxidation to yield aldehydes or carboxylic acids.
  • Reduction Reactions: The iodine atom can be reduced, resulting in the formation of 1-chloro-3-ethylbenzene .

These reactions are significant for the synthesis of more complex organic molecules and for studies involving the reactivity of halogenated compounds.

Research indicates that compounds similar to 1-chloro-3-(1-iodoethyl)benzene exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Antitumor Activity: Some derivatives show cytotoxic effects on cancer cell lines, including HeLa and MCF7 cells.
  • Antiviral Activity: Certain halogenated compounds demonstrate potential in inhibiting viral replication .

The presence of iodine in the structure may enhance these biological activities due to its ability to participate in electron transfer processes.

Several methods exist for synthesizing 1-chloro-3-(1-iodoethyl)benzene:

  • Halogenation of Ethylbenzene Derivatives: Starting from 1-chloro-3-ethylbenzene, iodination can be achieved using iodine and an oxidizing agent under controlled conditions.
  • Direct Halogenation: Ethylbenzene can be chlorinated followed by iodination to introduce both halogen atoms at specific positions on the benzene ring.

These methods are typically optimized in industrial settings to enhance yield and selectivity.

1-Chloro-3-(1-iodoethyl)benzene finds utility across various fields:

  • Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.
  • Radiolabeling Studies: The iodine atom allows for tracing biological pathways, making it useful in pharmacological research.
  • Production of Specialty Chemicals: Employed in creating various chemical products due to its unique reactivity .

Studies have shown that halogenated compounds like 1-chloro-3-(1-iodoethyl)benzene interact with biological membranes, affecting their structural integrity and functionality. These interactions can lead to alterations in membrane fluidity and permeability, which may explain some of the observed biological activities such as antimicrobial and cytotoxic effects. The specific mechanisms often depend on the concentration and structural configuration of the compound .

Several compounds share structural similarities with 1-chloro-3-(1-iodoethyl)benzene, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-2-iodobenzeneChlorine at para position; iodine at orthoDifferent substitution pattern affecting reactivity
1-Chloro-4-iodobenzeneChlorine at para position; iodine at paraSimilar halogenation but lacks the ethyl group
1-Chloro-3-(1-methylpropyl)benzeneChlorine at para position; branched alkyl groupDifferent alkyl substitution affects properties
4-ChloroiodobenzeneChlorine and iodine at para positionsLacks the ethyl group; simpler structure

The uniqueness of 1-chloro-3-(1-iodoethyl)benzene lies in its combination of both chlorine and iodine substituents along with an ethyl group on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds.

XLogP3

4.3

Exact Mass

265.93593 g/mol

Monoisotopic Mass

265.93593 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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